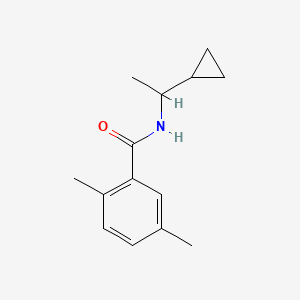

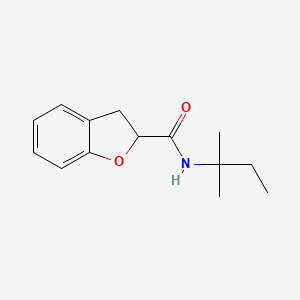

N-(1-cyclopropylethyl)-2,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyclopropylethyl)-2,5-dimethylbenzamide, also known as CX-5461, is a small molecule that has gained attention in the scientific community due to its potential as a cancer therapeutic agent. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is a key process in the production of ribosomal RNA (rRNA). Inhibition of Pol I transcription by CX-5461 leads to the activation of p53, a tumor suppressor protein, and subsequent induction of apoptosis in cancer cells.

Mecanismo De Acción

The mechanism of action of N-(1-cyclopropylethyl)-2,5-dimethylbenzamide is based on its ability to selectively inhibit Pol I transcription. Pol I is responsible for the synthesis of rRNA, which is a critical component of the ribosome, the cellular machinery responsible for protein synthesis. In cancer cells, Pol I transcription is upregulated, leading to increased production of rRNA and subsequent cell proliferation. This compound inhibits Pol I transcription by binding to a specific DNA sequence in the rDNA promoter region, which prevents the formation of the transcription initiation complex. This results in decreased rRNA synthesis and activation of the p53 pathway, leading to apoptosis in cancer cells.

Biochemical and Physiological Effects

In addition to its effects on Pol I transcription, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit DNA repair pathways, which may contribute to its ability to selectively kill cancer cells. This compound has also been shown to induce cell cycle arrest in cancer cells, which may enhance its antitumor activity. In terms of physiological effects, this compound has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has several advantages for use in lab experiments. First, it is a small molecule that can be easily synthesized and purified, making it readily available for use in biological assays. Second, this compound has demonstrated potent antitumor activity in preclinical models, making it a promising candidate for further development as a cancer therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, this compound is a selective inhibitor of Pol I transcription, which may limit its effectiveness in certain types of cancer that do not rely on Pol I for cell proliferation. Additionally, this compound may have off-target effects on other cellular processes, which could complicate data interpretation in lab experiments.

Direcciones Futuras

There are several future directions for research on N-(1-cyclopropylethyl)-2,5-dimethylbenzamide. First, additional preclinical studies are needed to further characterize the antitumor activity of this compound in different types of cancer. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Third, additional studies are needed to elucidate the mechanism of action of this compound, particularly with regard to its effects on DNA repair pathways. Fourth, studies are needed to identify biomarkers that can predict response to this compound, which could help identify patients who are most likely to benefit from treatment. Finally, additional research is needed to develop strategies to overcome resistance to this compound, which is a common problem in cancer therapy.

Métodos De Síntesis

N-(1-cyclopropylethyl)-2,5-dimethylbenzamide was first synthesized by researchers at Cylene Pharmaceuticals using a multi-step synthesis method. The starting material for the synthesis is 2,5-dimethylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-cyclopropylethylamine to form the amide product, which is subsequently purified through column chromatography to yield this compound. The final product has a purity of over 99% and is suitable for use in biological assays.

Aplicaciones Científicas De Investigación

N-(1-cyclopropylethyl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, breast cancer, and pancreatic cancer. In these studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other chemotherapeutic agents. This compound has also been shown to selectively kill cancer cells while sparing normal cells, which is a key characteristic of an effective cancer therapeutic agent.

Propiedades

IUPAC Name |

N-(1-cyclopropylethyl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-9-4-5-10(2)13(8-9)14(16)15-11(3)12-6-7-12/h4-5,8,11-12H,6-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFBBLVDDBQLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC(C)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)